Mechanism of action of 1-[2-(Methylamino)ethyl]-2-piperidinone hydrobromide in vitro
Mechanism of action of 1-[2-(Methylamino)ethyl]-2-piperidinone hydrobromide in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-[2-(Methylamino)ethyl]-2-piperidinone hydrobromide
Introduction
The piperidine and 2-piperidinone scaffolds are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds, highlighting their significance in drug discovery and development.[1][2][3] These heterocyclic structures are key components in pharmaceuticals targeting a wide range of conditions, from neurological disorders to cancer.[1][4] The compound 1-[2-(Methylamino)ethyl]-2-piperidinone hydrobromide (CAS 1185568-97-1) belongs to this versatile class of molecules.[5] While the specific biological activities of this particular compound are not extensively documented in publicly available literature, its structural features suggest several plausible mechanisms of action that can be rigorously investigated through in vitro studies.
This technical guide provides a comprehensive framework for elucidating the potential in vitro mechanism of action of 1-[2-(Methylamino)ethyl]-2-piperidinone hydrobromide. We will explore three hypothesized mechanisms based on the established activities of structurally related piperidinone derivatives: (1) anticancer activity through the induction of apoptosis and proteasome inhibition, (2) neuroprotective effects via modulation of pathways implicated in Alzheimer's disease, and (3) modulation of sigma receptor activity. For each proposed mechanism, this guide details the scientific rationale and provides robust, step-by-step experimental protocols designed for implementation in a research and drug development setting.
Hypothesized Mechanism 1: Anticancer Activity via Apoptosis Induction and Proteasome Inhibition
Scientific Rationale:
A significant body of research points to the potent anticancer properties of various piperidone derivatives.[4] Studies have shown that compounds with a 3,5-bis(arylidene)-4-piperidone core can induce apoptosis, depolarize mitochondrial membranes, and generate reactive oxygen species (ROS) in cancer cell lines.[6] Furthermore, some of these derivatives have been identified as proteasome inhibitors, leading to an accumulation of poly-ubiquitinated proteins and triggering cell cycle arrest and apoptosis.[6] Given these precedents, it is plausible that 1-[2-(Methylamino)ethyl]-2-piperidinone hydrobromide may exert cytotoxic effects on cancer cells through similar pathways.
Experimental Workflow for Anticancer Activity Screening:
Caption: Workflow for investigating the anticancer properties of the target compound.
Detailed Experimental Protocols:
1. Cell Viability Assay (MTT Assay):
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Objective: To determine the cytotoxic concentration 50% (CC50) of the compound on various cancer cell lines.
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Protocol:
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Seed human cancer cell lines (e.g., colon cancer COLO 205, lymphoblastic leukemia CEM) in 96-well plates at a density of 1.5 x 10^5 cells/well and incubate overnight.[7]
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Prepare serial dilutions of 1-[2-(Methylamino)ethyl]-2-piperidinone hydrobromide in culture medium.
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Treat the cells with the compound at concentrations ranging from nanomolar to micromolar. Include a vehicle control (DMSO) and an untreated control.
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Incubate for 72 hours.
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.
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Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using non-linear regression analysis.
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2. Apoptosis/Necrosis Assay (Annexin V-FITC/Propidium Iodide Staining):
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Objective: To quantify the induction of apoptosis and distinguish it from necrosis.
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Protocol:
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Seed cells in 24-well plates and treat with the predetermined CC50 concentration of the compound for 24 hours.[6]
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Harvest the cells and wash with cold PBS.
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Resuspend the cells in Annexin V binding buffer.
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Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
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Analyze the stained cells by flow cytometry. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
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3. Caspase-3/7 Activation Assay:
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Objective: To measure the activity of key executioner caspases in the apoptotic pathway.
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Protocol:
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Treat cells with the CC50 concentration of the compound for 24 hours.[6]
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Add a cell-permeable fluorogenic caspase-3/7 substrate (e.g., NucView 488) to the cell culture.[6]
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Incubate to allow the substrate to be cleaved by active caspase-3/7, releasing a fluorescent DNA dye.
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Analyze the fluorescence intensity of the cells by flow cytometry or fluorescence microscopy.
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Table 1: Hypothetical Cytotoxicity Data
| Cell Line | CC50 (µM) |
| COLO 205 (Colon Cancer) | 2.5 |
| CEM (Leukemia) | 0.8 |
| MCF-7 (Breast Cancer) | 5.1 |
| A549 (Lung Cancer) | 7.3 |
| HFF-1 (Normal Fibroblast) | > 50 |
Hypothesized Mechanism 2: Neuroprotective Effects via Inhibition of β-Amyloid Aggregation and Anti-inflammatory Activity
Scientific Rationale:
The 2-piperidone core is a feature of compounds designed to combat Alzheimer's disease.[8] Research has shown that certain 2-piperidone derivatives can significantly inhibit the self-aggregation of the β-amyloid (Aβ) peptide, a key pathological hallmark of Alzheimer's.[8] Additionally, some of these compounds exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in microglia, the resident immune cells of the brain.[8] The structural similarity of 1-[2-(Methylamino)ethyl]-2-piperidinone hydrobromide to these neuroprotective agents warrants an investigation into its potential effects on Aβ aggregation and neuroinflammation.
Experimental Workflow for Neuroprotective Activity Screening:
Caption: Workflow for determining sigma receptor binding affinity.
Detailed Experimental Protocol:
1. Radioligand Competition Binding Assay:
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Objective: To determine the binding affinity (Ki) of the compound for sigma-1 and sigma-2 receptors.
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Protocol:
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Prepare membrane homogenates from a tissue source rich in sigma receptors, such as guinea pig brain or human cancer cell lines (e.g., A375 melanoma). [9] 2. In a reaction tube, add the membrane preparation, a specific sigma receptor radioligand (e.g., [3H]DTG for both subtypes, or more selective ligands if needed), and buffer.
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Add increasing concentrations of the unlabeled test compound (1-[2-(Methylamino)ethyl]-2-piperidinone hydrobromide) to compete with the radioligand for binding.
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To determine non-specific binding, use a high concentration of a known sigma ligand (e.g., haloperidol).
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Incubate the mixture to allow binding to reach equilibrium.
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Rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
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Wash the filters to remove any unbound radioligand.
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Measure the radioactivity trapped on the filters using a liquid scintillation counter.
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Plot the percentage of specific binding against the logarithm of the competitor concentration and use non-linear regression to determine the IC50.
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Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
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Conclusion and Future Directions
This technical guide outlines a structured, hypothesis-driven approach to elucidating the in vitro mechanism of action of 1-[2-(Methylamino)ethyl]-2-piperidinone hydrobromide. By systematically investigating its potential as an anticancer agent, a neuroprotective compound, or a sigma receptor modulator, researchers can build a comprehensive pharmacological profile. The detailed protocols provided offer a robust starting point for these investigations.
Positive results in any of these areas would warrant further, more in-depth studies. For instance, if the compound shows significant anticancer activity, subsequent experiments could focus on its effects on the cell cycle, DNA fragmentation, and mitochondrial membrane potential. [6]If neuroprotective effects are observed, its ability to protect neuronal cells from Aβ-induced toxicity could be assessed. [8]Ultimately, a thorough in vitro characterization is the critical first step in evaluating the therapeutic potential of this and other novel piperidinone derivatives.
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